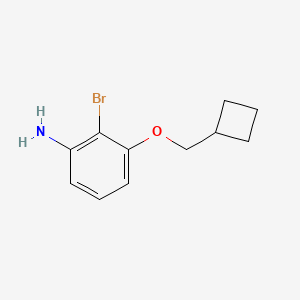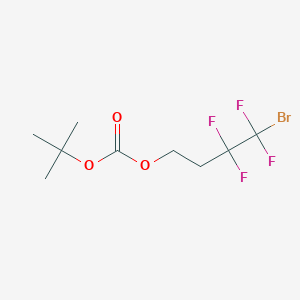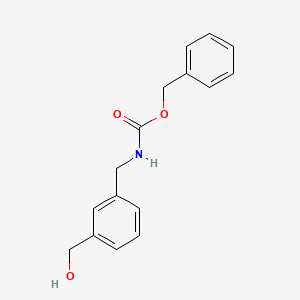![molecular formula C26H41NO7 B12086340 14-Ethyl-4,6,19-trimethoxy-16-(methoxymethyl)-9,11-dioxa-14-azaheptacyclo[10.7.2.12,5.01,13.03,8.08,12.016,20]docosan-21-ol](/img/structure/B12086340.png)
14-Ethyl-4,6,19-trimethoxy-16-(methoxymethyl)-9,11-dioxa-14-azaheptacyclo[10.7.2.12,5.01,13.03,8.08,12.016,20]docosan-21-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Delcorine is a norditerpenoid alkaloid isolated from the plant species Delphinium corumbosum . It is known for its complex structure and significant biological activities. Delcorine has a lycoctonine skeleton with various functional groups, including hydroxy and methoxy groups .
Preparation Methods
Synthetic Routes and Reaction Conditions: Delcorine can be synthesized from delcoridine through a series of chemical reactions. The process involves the demethylation of delcoridine to produce delcorine . The reaction conditions typically include the use of sulfuric acid and perchlorate as reagents .
Industrial Production Methods: The extraction process includes solvent extraction followed by purification using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: Delcorine undergoes various chemical reactions, including:
Oxidation: Delcorine can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in delcorine.
Substitution: Delcorine can undergo substitution reactions, particularly at the methoxy and hydroxy groups.
Common Reagents and Conditions:
Oxidation: Chromium trioxide and sulfuric acid are commonly used oxidizing agents.
Reduction: Sodium borohydride is often used for reduction reactions.
Substitution: Acetyl chloride is used for acetylation reactions.
Major Products:
Oxidation: Oxidized derivatives of delcorine.
Reduction: Reduced forms of delcorine with modified functional groups.
Substitution: Acetylated derivatives such as monoacetyldelcorine.
Scientific Research Applications
Delcorine has several scientific research applications:
Mechanism of Action
The mechanism of action of delcorine involves its interaction with various molecular targets. Delcorine is known to interact with enzymes and receptors, leading to its biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to modulate cellular processes through its interaction with specific proteins .
Comparison with Similar Compounds
Delcoridine: A closely related compound, differing by the presence of a methoxy group.
Delsoline: Another norditerpenoid alkaloid with a similar structure.
Methyllycaconitine: Shares a similar lycoctonine skeleton with delcorine.
Uniqueness of Delcorine: Delcorine is unique due to its specific functional groups and the configuration of its lycoctonine skeleton.
Properties
IUPAC Name |
14-ethyl-4,6,19-trimethoxy-16-(methoxymethyl)-9,11-dioxa-14-azaheptacyclo[10.7.2.12,5.01,13.03,8.08,12.016,20]docosan-21-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H41NO7/c1-6-27-11-23(12-29-2)8-7-17(31-4)25-15-9-14-16(30-3)10-24(18(15)19(14)32-5)26(22(25)27,34-13-33-24)21(28)20(23)25/h14-22,28H,6-13H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTLROSDJDZHIIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC2(CCC(C34C2C(C5(C31)C6(CC(C7CC4C6C7OC)OC)OCO5)O)OC)COC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H41NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Chloro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B12086279.png)



![(5-{[(Cyclopropylmethyl)amino]methyl}furan-2-yl)methanol](/img/structure/B12086312.png)





![Methyl pyrazolo[1,5-a]pyridine-7-carboxylate](/img/structure/B12086333.png)

